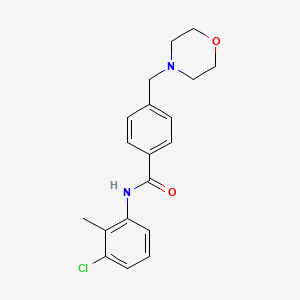
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. The inhibition of BTK leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, the disruption of downstream signaling pathways, and the inhibition of cancer cell growth and proliferation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the anti-tumor activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments include its specificity for BTK inhibition and its potential as a therapeutic agent for various types of cancer. However, limitations include the need for further studies to determine its efficacy and safety in clinical trials and the potential for drug resistance.
Orientations Futures
For N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide research include the development of novel formulations and delivery methods to enhance its bioavailability and efficacy, the identification of biomarkers to predict patient response, and the evaluation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials and to identify potential mechanisms of drug resistance.
Méthodes De Synthèse
The synthesis method of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. The resulting product is then reacted with 4-(4-morpholinylmethyl)aniline to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in pre-clinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-17(20)3-2-4-18(14)21-19(23)16-7-5-15(6-8-16)13-22-9-11-24-12-10-22/h2-8H,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSBWHHEBSCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)
![N-(4-chlorobenzyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5835224.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)
![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)

![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
